![molecular formula C7H18N2 B3308354 [1-(Dimethylamino)propan-2-yl](ethyl)amine CAS No. 937679-95-3](/img/structure/B3308354.png)
[1-(Dimethylamino)propan-2-yl](ethyl)amine
Overview
Description
1-(Dimethylamino)propan-2-ylamine: is an organic compound with the molecular formula C₇H₁₈N₂. It is a diamine, meaning it contains two amine groups. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common method to synthesize 1-(Dimethylamino)propan-2-ylamine involves the reductive amination of 1-(dimethylamino)propan-2-one with ethylamine. This reaction typically uses a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Alkylation of Amines: Another method involves the alkylation of dimethylamine with 1-bromo-2-propanol, followed by the reaction with ethylamine under basic conditions.
Industrial Production Methods: Industrial production of 1-(Dimethylamino)propan-2-ylamine often involves large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized for high yield and purity, often involving controlled temperatures and pressures.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 1-(Dimethylamino)propan-2-ylamine can undergo oxidation reactions, typically forming N-oxides. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: The compound can be reduced to form secondary amines or other derivatives, often using reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the amine groups can be replaced by other functional groups. Common reagents include alkyl halides and acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: N-oxides.
Reduction: Secondary amines.
Substitution: Various substituted amines.
Scientific Research Applications
Chemistry:
Catalysis: 1-(Dimethylamino)propan-2-ylamine is used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules.
Biology and Medicine:
Pharmaceuticals: The compound is used in the development of drugs, particularly those targeting the central nervous system. It acts as an intermediate in the synthesis of active pharmaceutical ingredients.
Biochemical Research: It is used in studies involving enzyme inhibition and receptor binding.
Industry:
Polymer Production: The compound is used in the production of specialty polymers and resins, providing unique properties to the final products.
Agrochemicals: It is utilized in the synthesis of agrochemicals, including herbicides and pesticides.
Mechanism of Action
The mechanism of action of 1-(Dimethylamino)propan-2-ylamine involves its interaction with various molecular targets, including enzymes and receptors. It can act as an inhibitor or activator, depending on the specific biological context. The compound’s amine groups allow it to form hydrogen bonds and ionic interactions with target molecules, influencing their activity and function.
Comparison with Similar Compounds
Diethylamine: Similar in structure but with two ethyl groups instead of one ethyl and one dimethyl group.
Dimethylamine: Contains two methyl groups instead of one ethyl and one dimethyl group.
N,N-Dimethylpropylamine: Similar structure but with a propyl group instead of an ethyl group.
Uniqueness:
Structural Features: The presence of both dimethylamino and ethylamine groups provides unique reactivity and interaction profiles.
Applications: Its specific structure makes it particularly useful in pharmaceutical synthesis and as a ligand in catalysis, distinguishing it from other similar amines.
Biological Activity
1-(Dimethylamino)propan-2-ylamine, also known by its CAS number 937679-95-3, is a compound that has garnered interest due to its potential biological activities. This article delves into its biological activity, exploring various studies and findings related to its pharmacological effects, mechanisms of action, and potential applications in medicinal chemistry.
The compound is characterized by the presence of a dimethylamino group and an ethylamine moiety, which contribute to its unique chemical reactivity and biological interactions. Its molecular formula is C8H20N2.
Biological Activities
Research indicates that 1-(Dimethylamino)propan-2-ylamine exhibits a range of biological activities:
- Antimicrobial Activity : Studies have shown that derivatives of this compound possess significant antimicrobial properties. For instance, compounds with similar structures have been reported to inhibit bacterial growth effectively .
- Anticancer Potential : Preliminary investigations suggest that the compound may have anticancer properties, potentially through mechanisms involving apoptosis induction in cancer cells.
- Neuropharmacological Effects : The dimethylamino group is known to influence neurotransmitter systems, indicating possible applications in neuropharmacology, particularly in the modulation of serotonin and dopamine pathways .
The biological activity of 1-(Dimethylamino)propan-2-ylamine can be attributed to several mechanisms:
- Receptor Interaction : The compound may act as a ligand for various receptors, influencing cellular signaling pathways.
- Enzyme Inhibition : It has been suggested that this compound could inhibit specific enzymes involved in metabolic pathways, thereby exerting its biological effects.
- Cell Membrane Interaction : The lipophilicity of the compound allows it to interact with cell membranes, potentially altering membrane fluidity and function.
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to 1-(Dimethylamino)propan-2-ylamine:
- Study on Antimicrobial Activity : A study published in 2024 demonstrated that derivatives of the compound showed significant inhibition against various bacterial strains, with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL .
- Anticancer Research : Research conducted on similar compounds highlighted their ability to induce cell cycle arrest and apoptosis in human cancer cell lines. The study indicated that these effects were dose-dependent, with higher concentrations leading to increased cytotoxicity .
Data Tables
Biological Activity | Effectiveness | Reference |
---|---|---|
Antimicrobial | MIC 5-20 µg/mL | |
Anticancer | Induces apoptosis | |
Neuropharmacological | Modulates neurotransmitters |
Future Directions
Ongoing research aims to further elucidate the pharmacological profile of 1-(Dimethylamino)propan-2-ylamine. Future studies may focus on:
- Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure affect biological activity.
- Clinical Trials : Conducting trials to assess safety and efficacy in humans.
- Mechanistic Studies : Exploring detailed mechanisms of action at the molecular level.
Properties
IUPAC Name |
2-N-ethyl-1-N,1-N-dimethylpropane-1,2-diamine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N2/c1-5-8-7(2)6-9(3)4/h7-8H,5-6H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQURSUCXJUAFGZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(C)CN(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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